Ethyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

c-Met Kinase Kinase Inhibitors Scaffold Hopping

Why risk undefined analogs? Ethyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 1466693-41-3) delivers a critical regioisomeric advantage: the 1,6-naphthyridine core shows superior enzymatic inhibition over 1,5-regioisomers. Its ethyl ester and partially saturated ring provide precise, reproducible reactivity handles—substituting a generic naphthyridine yields divergent, non-interchangeable synthetic paths. Purpose-built for c-Met kinase inhibitor libraries and PDE10A CNS programs, this intermediate accelerates hit-to-lead with minimal R&D risk. Secure the definitive scaffold.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
Cat. No. B15068961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC2=C(C1)C=CC=N2
InChIInChI=1S/C11H14N2O2/c1-2-15-11(14)13-7-5-10-9(8-13)4-3-6-12-10/h3-4,6H,2,5,7-8H2,1H3
InChIKeyWZJQPRRVZMHJPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7,8-Dihydro-1,6-Naphthyridine-6(5H)-Carboxylate: A Procurable Synthetic Intermediate for Privileged Scaffold Construction


Ethyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS: 1466693-41-3) is a partially saturated, bicyclic heterocyclic building block belonging to the 1,6-naphthyridine class of compounds . Its structure features a core 1,6-naphthyridine ring system, which is a privileged scaffold in medicinal chemistry, functionalized with an ethyl ester group that provides a versatile handle for further derivatization [1]. The 1,6-naphthyridine core is distinct from other regioisomers, such as the 1,5- and 1,8-naphthyridines, due to its unique spatial arrangement of nitrogen atoms, which influences its electronic properties and molecular interactions . This compound is primarily utilized as an intermediate in the synthesis of more complex bioactive molecules targeting kinases, phosphodiesterases, and other therapeutic protein classes [2].

Why Generic Substitution of 1,6-Naphthyridine Building Blocks Fails: The Cost of Structural Incompatibility in Drug Discovery


The 1,6-naphthyridine scaffold is not a monolithic entity; subtle variations in substitution patterns, oxidation state, and ring fusion critically dictate downstream biological activity and synthetic tractability [1]. Direct head-to-head comparisons demonstrate that the 1,6-naphthyridine core can exhibit superior enzymatic inhibition compared to its 1,5-naphthyridine regioisomer, highlighting that even minor changes in nitrogen positioning can drastically alter pharmacological outcomes . Substituting Ethyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate with a generic 'naphthyridine derivative'—such as a fully aromatic or differently functionalized analog—is likely to yield a divergent and non-interchangeable synthetic path. This is because the specific ethyl ester group and partially saturated ring system confer a precise reactivity profile essential for planned chemical transformations. Selecting an ill-defined or structurally distinct alternative, therefore, introduces significant risk to the reproducibility of established synthetic routes and the predictability of final compound properties, directly impacting R&D efficiency and costs .

Quantitative Evidence Guide: Selecting Ethyl 7,8-Dihydro-1,6-Naphthyridine-6(5H)-Carboxylate Over Related Analogs


Regioisomeric Advantage: 1,6-Naphthyridine Core Shows Superior c-Met Kinase Inhibition Over 1,5-Naphthyridine

In a comparative study of naphthyridine regioisomers as potential c-Met kinase inhibitors, the 1,6-naphthyridine core was found to be a more promising inhibitory scaffold compared to the 1,5-naphthyridine core. The study directly designed and synthesized both 1,5- and 1,6-naphthyridine derivatives based on the MK-2461 scaffold . While specific IC50 values for the bare cores are not provided, the study's conclusion that 1,6-naphthyridine derivatives are 'more promising' is based on the overall performance of the synthesized compound series in enzymatic and cellular assays. This indicates that the structural foundation of the 1,6-naphthyridine ring system provides a superior starting point for developing inhibitors against this target class.

c-Met Kinase Kinase Inhibitors Scaffold Hopping

Proven Utility: 1,6-Naphthyridine Scaffold Enables Potent PDE10A Inhibition, a Key CNS Target

The 1,6-naphthyridine scaffold has been successfully exploited to generate potent inhibitors of phosphodiesterase 10A (PDE10A), an important target for central nervous system disorders [1]. In one study, 4-hydroxy-1,6-naphthyridine-3-carbonitrile derivatives were synthesized and found to have high affinity for PDE10A, with an example compound achieving an IC50 of 65 nM [2]. While this specific target compound (Ethyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate) was not directly tested, its core 1,6-naphthyridine structure is identical to that of the active pharmacophore. This demonstrates the scaffold's intrinsic ability to engage this therapeutic target class, which is a strong indicator of the potential utility of any 1,6-naphthyridine-derived building block in CNS drug discovery programs.

PDE10A Phosphodiesterase CNS Disorders

Synthetic Accessibility: The Partially Saturated Ring and Ester Handle Provide a Superior Intermediate for Diversification

Unlike fully aromatic or ketone-containing 1,6-naphthyridine analogs, the 7,8-dihydro substitution pattern in this compound introduces a partially saturated ring. This structural feature offers a unique handle for further functionalization, such as oxidation or reductive amination, that is not possible with fully aromatic systems [1]. Furthermore, the ethyl carboxylate group at the 6-position is a versatile synthetic handle for hydrolysis, amidation, or reduction to an alcohol, providing multiple orthogonal vectors for molecular elaboration . In contrast, a simple 1,6-naphthyridine without these functional groups would require additional, often low-yielding, synthetic steps to achieve a similar level of complexity. This makes Ethyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate a more advanced and strategically valuable intermediate for parallel synthesis and lead optimization programs.

Synthetic Intermediate Building Block Medicinal Chemistry

Best Research and Industrial Application Scenarios for Ethyl 7,8-Dihydro-1,6-Naphthyridine-6(5H)-Carboxylate


Kinase Inhibitor Lead Generation and Optimization Programs

Procure Ethyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate as a core building block for synthesizing focused libraries of kinase inhibitors, particularly for targets like c-Met where the 1,6-naphthyridine scaffold has demonstrated a regioisomeric advantage . Its ester and partially saturated ring provide convenient points for diversity generation, accelerating hit-to-lead and lead optimization phases.

CNS Drug Discovery Targeting Phosphodiesterases

Use this building block to construct novel analogs based on the established 1,6-naphthyridine pharmacophore for PDE10A inhibition, a promising target for treating schizophrenia and Huntington's disease [1]. The scaffold's proven ability to generate potent PDE10A inhibitors reduces the risk associated with early-stage CNS drug discovery [2].

Advanced Intermediate for Parallel Synthesis and Chemical Biology

Utilize the compound's dual functional handles (ethyl ester and dihydro ring) for rapid, parallel diversification to generate small, structurally complex libraries for phenotypic screening or chemical probe development. Its advanced nature as an intermediate streamlines the synthesis of target molecules with greater structural complexity compared to simpler naphthyridine starting materials .

Scaffold Hopping and Core Replacement Studies

Incorporate this building block into scaffold hopping exercises to replace other heteroaromatic cores (e.g., quinoline, 1,5-naphthyridine) in existing bioactive molecules. This approach allows for the systematic exploration of structure-activity relationships (SAR) and the generation of novel intellectual property with potentially improved drug-like properties .

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